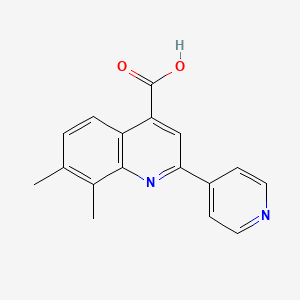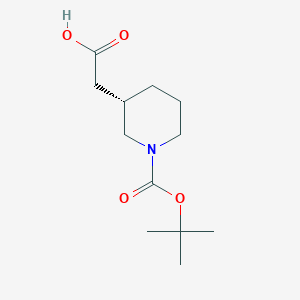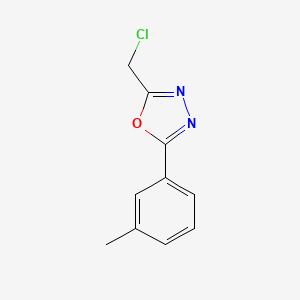
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is 1S/C17H14N2O2/c1-10-3-4-13-14(17(20)21)9-15(19-16(13)11(10)2)12-5-7-18-8-6-12/h3-9H,1-2H3,(H,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid has a molecular weight of 278.31 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Bioactivity
A related compound, 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid, was synthesized through a new approach, with its derivatives showing marginal cytotoxic activity in several cell lines, pointing towards its potential in cytotoxicity studies and anti-HIV assays (Zhang et al., 2003).
Catalytic Applications
Pyridinium-1-sulfonic acid-2-carboxylic acid chloride was synthesized and utilized as an effective catalyst for the preparation of hexahydroquinolines, showcasing its potential in facilitating low-cost, non-toxic, and high-yield synthesis of complex organic compounds (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Crystal and Molecular Structures
The molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were established, providing insights into the stereochemistry and potential pharmacophore modeling of related compounds (Rudenko et al., 2013).
Photoluminescent Properties
A study on a coordination polymer constructed with an N-donor ligand derived from quinoline and pyridine showed photoluminescent properties, highlighting the material's potential in optoelectronic applications (Twaróg, Hołyńska, & Kochel, 2020).
Supramolecular Chemistry
Investigations into the crystal engineering of supramolecular assemblies of benzenetetracarboxylic acid with aza donor molecules revealed diverse structural arrangements, underscoring the importance of solvent choice and intermolecular associations in the formation of alternative crystal forms (Arora & Pedireddi, 2003).
properties
IUPAC Name |
7,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-3-4-13-14(17(20)21)9-15(19-16(13)11(10)2)12-5-7-18-8-6-12/h3-9H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKYYUFMPDBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207354 |
Source


|
| Record name | 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
CAS RN |
588696-84-8 |
Source


|
| Record name | 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)










